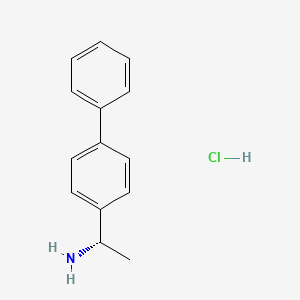![molecular formula C15H24ClNO B1395516 3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220019-31-7](/img/structure/B1395516.png)
3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride
Overview
Description
3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride, commonly referred to as IPPMP, is a synthetic compound that has been used in a variety of scientific and medical research applications. IPPMP is a member of the pyrrolidine family of compounds, which are characterized by their cyclic ring structure and nitrogen-containing heterocyclic core. IPPMP is of particular interest due to its ability to bind to various receptors in the body and its potential to act as a therapeutic agent.
Scientific Research Applications
IPPMP has been used in a variety of scientific research applications, including studies of its effects on the central nervous system, cardiovascular system, and immune system. In particular, IPPMP has been studied for its potential to act as an anti-inflammatory agent and as a treatment for depression. Additionally, IPPMP has been used in studies of its effects on the metabolism of lipids and carbohydrates, as well as its ability to act as an anti-cancer agent.
Mechanism of Action
IPPMP binds to a variety of receptors in the body, including G-protein coupled receptors, serotonin receptors, and adrenergic receptors. By binding to these receptors, IPPMP is able to modulate their activity, which in turn modulates the activity of various signaling pathways in the body. This modulation of signaling pathways is responsible for the various physiological and biochemical effects of IPPMP.
Biochemical and Physiological Effects
IPPMP has been shown to have a variety of biochemical and physiological effects. For example, IPPMP has been shown to modulate the release of neurotransmitters, including serotonin and dopamine. Additionally, IPPMP has been shown to have anti-inflammatory and anti-cancer effects, as well as effects on the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
IPPMP is relatively easy to synthesize in the laboratory, making it an ideal compound to use in scientific research. Additionally, IPPMP is relatively stable and can be stored for a long period of time. However, IPPMP is not a naturally occurring compound and thus has not been extensively studied in humans, making it difficult to predict its effects in a clinical setting.
Future Directions
Given the potential therapeutic applications of IPPMP, there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of IPPMP on various diseases, such as cancer and depression. Additionally, further research could be conducted to explore the potential side effects of IPPMP when used in a clinical setting. Additionally, further research could be conducted to explore the potential interactions of IPPMP with other drugs and compounds. Finally, further research could be conducted to explore the potential applications of IPPMP in the field of drug delivery.
Properties
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)8-15(14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRAYFVLULCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-31-7 | |
| Record name | Pyrrolidine, 3-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


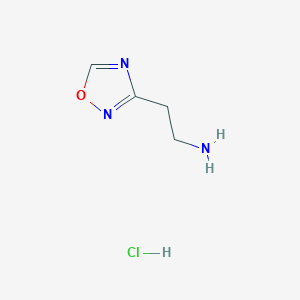
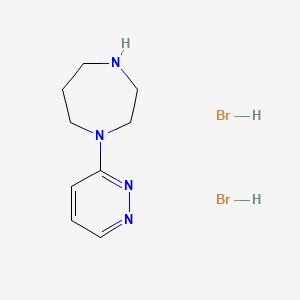
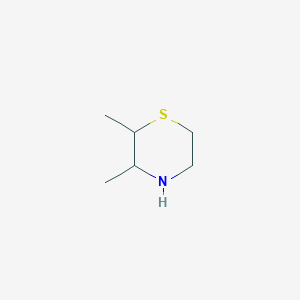

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
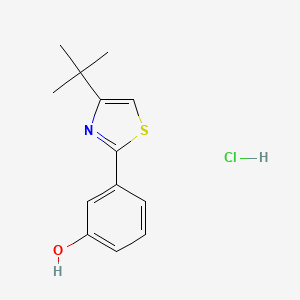
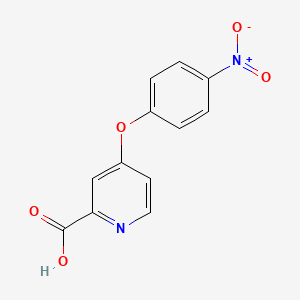

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)

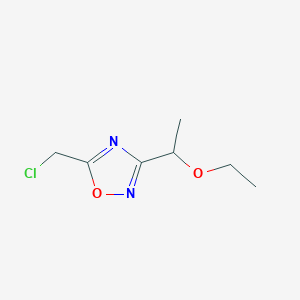
![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)
